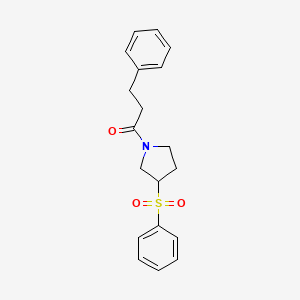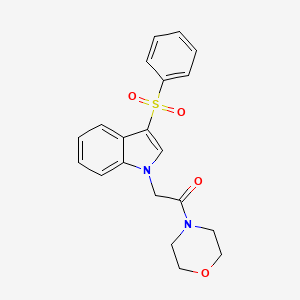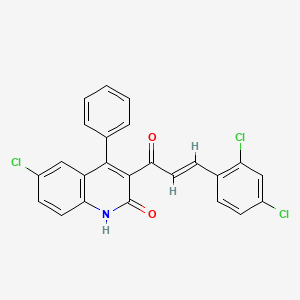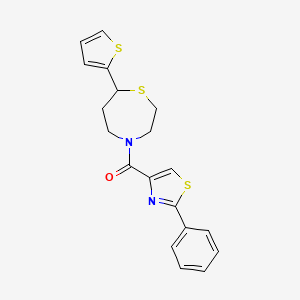![molecular formula C16H13N3O5S2 B2812580 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 922555-65-5](/img/structure/B2812580.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzodioxole moiety and a benzo[d]thiazol-2-yl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzodioxole and benzo[d]thiazol-2-yl moieties would likely contribute to the overall shape and properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and benzo[d]thiazol-2-yl groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Theoretical Investigation and Antimalarial Applications
A theoretical investigation on antimalarial sulfonamides, including derivatives of the compound , utilized computational calculations and molecular docking studies. These sulfonamides demonstrated significant in vitro antimalarial activity, characterized by low cytotoxicity and high selectivity indices, attributed to the presence of quinoxaline and benzothiazole moieties. The study emphasizes the compound's potential in developing antimalarial drugs (Fahim & Ismael, 2021).
Antitumor Activity Evaluation
Research on benzothiazole derivatives bearing different heterocyclic rings, including the compound , revealed considerable anticancer activity against various cancer cell lines. This study provides a foundation for the development of new anticancer agents based on the benzothiazole structure, highlighting the compound's role in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Biological Activities and Computational Approach
A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized through C-C coupling methodology revealed moderate to good activities in various biological assays, including antioxidant, haemolytic, antibacterial, and urease inhibition tests. The compound displayed significant urease inhibition activity, with molecular docking studies suggesting a non-metallic active site binding mechanism (Gull et al., 2016).
Enzyme Inhibitory Potential
Investigation into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties showed substantial activity against -glucosidase and acetylcholinesterase (AChE), with in silico molecular docking results aligning with in vitro enzyme inhibition data. This research underscores the potential of these compounds in therapeutic applications related to enzyme inhibition (Abbasi et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGCHJDDMLNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)
![1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2812498.png)

![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)
![5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline](/img/structure/B2812503.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2812505.png)
![1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2812507.png)


![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2812517.png)

![Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2812520.png)